molecular formula C8H7F9O B1205303 Perfluorobutyltetrahydrofuran CAS No. 26446-59-3

Perfluorobutyltetrahydrofuran

Cat. No.: B1205303
CAS No.: 26446-59-3
M. Wt: 290.13 g/mol
InChI Key: CJFUEPJVIFJOOU-UHFFFAOYSA-N
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Description

Perfluorobutyltetrahydrofuran is a perfluorinated ether compound with the molecular formula C8H7F9O. It is characterized by its high chemical stability, low surface tension, and unique solubility properties. This compound is often used as a solvent in various chemical reactions due to its inert nature and ability to form biphasic systems with many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorobutyltetrahydrofuran is typically synthesized through the epoxidation of 1,1,1,4,4,4-hexafluoro-2,3-butanediol using an acid catalyst. This reaction requires specific experimental conditions and fluorinating agents .

Industrial Production Methods: Industrial production of this compound involves the large-scale epoxidation process, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Perfluorobutyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of perfluorobutyltetrahydrofuran is primarily based on its physical properties. Its high chemical stability and low surface tension allow it to act as an effective solvent and reaction medium. In biological applications, it facilitates gas transport by dissolving large quantities of gases such as oxygen .

Comparison with Similar Compounds

Uniqueness: Perfluorobutyltetrahydrofuran is unique due to its specific balance of chemical stability, solubility properties, and ability to form biphasic systems. This makes it particularly valuable in applications requiring high-performance solvents and reaction media .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFUEPJVIFJOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276353
Record name Perfluorobutyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26446-59-3, 25962-44-1
Record name Perfluorobutyl tetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorobutyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorobutyltetrahydrofuran
Reactant of Route 2
Perfluorobutyltetrahydrofuran
Reactant of Route 3
Perfluorobutyltetrahydrofuran
Reactant of Route 4
Perfluorobutyltetrahydrofuran
Reactant of Route 5
Perfluorobutyltetrahydrofuran
Reactant of Route 6
Perfluorobutyltetrahydrofuran

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